
Substance P antagonist receptor quantifier F-18
Overview
Description
[18F]-labeled Substance P Antagonist Receptor Quantifier ([18F]SPA-RQ) is a fluorine-18 radiolabeled positron emission tomography (PET) tracer designed to image neurokinin-1 (NK1) receptors, which are overexpressed in cancers such as glioblastoma, breast, and pancreatic cancer . The compound combines a substance P antagonist with the fluorine-18 isotope, enabling non-invasive quantification of NK1 receptor density in vivo. Its development aimed to optimize receptor occupancy studies for therapeutics like aprepitant (Emend), an NK1 antagonist used for chemotherapy-induced nausea . Key attributes include:
- Mechanism: Competitive binding to NK1 receptors, with high selectivity over NK2/NK3 subtypes.
- Half-life: 109.8 minutes, allowing extended imaging windows compared to shorter-lived isotopes like carbon-11 (20 minutes) .
- Applications: Oncology (tumor detection), neurology (brain receptor mapping), and drug development (receptor occupancy studies) .
Preparation Methods
The preparation of [18F]SPA-RQ involves automated radiosynthesis using a modified commercial synthesis module (TRACERlab FXF-N; GE Medical Systems) with an auxiliary custom-made robotic cooling-heating reactor. The synthesis starts with cyclotron-produced [18F]fluoride ion, which is then used to label the precursor compound. The entire process takes approximately 150 minutes and results in high radiochemical purity (>99%) and chemical purity. The overall decay-corrected radiochemical yield is around 15±2% .
Chemical Reactions Analysis
[18F]SPA-RQ undergoes various chemical reactions during its synthesis and application. The primary reactions include:
Nucleophilic substitution: The [18F]fluoride ion replaces a leaving group on the precursor compound to form the final radiolabeled product.
Hydrolysis: During the synthesis, hydrolysis reactions may occur, leading to the formation of hydrophilic metabolites.
Oxidation and reduction: These reactions are less common but can occur under specific conditions, affecting the stability and purity of the compound
Scientific Research Applications
Synthesis and Characterization
The synthesis of [^18F]SPA-RQ involves a multi-step process that ensures high yield and specific activity. The compound is synthesized via alkylation of a BOC-protected phenolate anion using [^18F]bromofluoromethane. The BOC protecting group is then removed with trifluoroacetic acid, yielding the final product. This method allows for the production of a potent and selective radioligand for NK1 receptors, which are implicated in various neurobiological processes .
Biological Evaluation
[^18F]SPA-RQ exhibits high affinity for NK1 receptors, with an IC50 value of 67 pM for human receptors. Biodistribution studies have demonstrated its ability to penetrate the blood-brain barrier effectively and selectively label NK1 receptors in brain regions such as the striatum and cortex . The compound's log P value of 1.8 indicates favorable lipophilicity for central nervous system penetration.
Neuroimaging Studies
[^18F]SPA-RQ has been extensively used in PET imaging to visualize NK1 receptor distribution in vivo. Studies have shown that this radioligand can provide insights into the role of NK1 receptors in various neurological conditions, including depression and emesis (nausea and vomiting). For instance, PET imaging with [^18F]SPA-RQ has revealed high NK1 receptor expression in brain regions associated with mood regulation .
Clinical Implications
Clinical studies utilizing [^18F]SPA-RQ have highlighted its potential in understanding the dose-response relationship between receptor occupancy and therapeutic effects. For example, high levels of NK1 receptor occupancy (>90%) have been correlated with significant antidepressant effects, indicating its utility in predicting treatment outcomes for depression . Additionally, the use of this tracer has been linked to reduced chemotherapy-induced nausea, demonstrating its clinical relevance in oncology .
Case Studies
Radiation Dosimetry and Safety Profile
The safety profile of [^18F]SPA-RQ has been evaluated through whole-body PET imaging studies in healthy subjects. The effective dose calculated from these studies provides critical information regarding its safety for human use. The radiation dosimetry profile indicates acceptable levels of exposure, making it suitable for clinical applications .
Mechanism of Action
[18F]SPA-RQ binds selectively to NK1 receptors, which are G-protein coupled receptors that mediate the effects of tachykinins such as substance P. Upon binding, [18F]SPA-RQ allows for the visualization of NK1 receptor distribution and density using PET imaging. The binding of [18F]SPA-RQ to NK1 receptors is influenced by the presence of endogenous ligands and receptor antagonists, which can modulate the uptake and distribution of the radioligand .
Comparison with Similar Compounds
Comparison with Other NK1 Receptor-Targeting Compounds
2.1. PET Tracers for NK1 Receptors
Note: [18F]SPA-RQ’s efficacy is inferred from its ability to quantify NK1 receptors in human brain studies with low variability (test-retest reproducibility ~10%) .
2.2. Therapeutic NK1 Antagonists
Comparison with Other F-18 Labeled Tracers
Key Research Findings and Clinical Implications
- Specificity : [18F]SPA-RQ shows minimal cross-reactivity with NK2/NK3 receptors, unlike peptide antagonists like Spantide I, which exhibit broader tachykinin receptor interactions .
- Therapeutic Synergy : Aprepitant’s clinical dosing was optimized using [18F]SPA-RQ PET, demonstrating 80–90% NK1 receptor occupancy at therapeutic doses .
- Design Innovations: Compared to carbon-11 tracers, [18F]SPA-RQ’s longer half-life facilitates centralized production and distribution, addressing logistical challenges .
Biological Activity
Substance P is a neuropeptide that plays a significant role in pain perception, stress response, and various neuropsychiatric disorders. The Substance P antagonist receptor quantifier F-18 ([^18F]SPA-RQ) has emerged as a vital tool for studying neurokinin-1 (NK1) receptors, particularly in the context of positron emission tomography (PET) imaging. This article delves into the biological activity of [^18F]SPA-RQ, detailing its synthesis, receptor affinity, biodistribution, and potential applications in clinical research.
Synthesis and Characterization
The synthesis of [^18F]SPA-RQ involves the radiolabeling of a potent Substance-P antagonist using fluorine-18. The process typically includes:
- Alkylation : A BOC-protected phenolate anion is alkylated with [^18F]bromofluoromethane.
- Deprotection : Removal of the BOC group using trifluoroacetic acid yields the final product.
This method results in a high yield and specific activity suitable for PET imaging applications .
Receptor Affinity
[^18F]SPA-RQ exhibits high affinity for NK1 receptors across various species, with an inhibitory concentration (IC50) of approximately 67 pM for human receptors. This high affinity is crucial for effective imaging and quantification of NK1 receptor density in the brain .
Biodistribution Studies
Biodistribution studies conducted in guinea pigs have shown that [^18F]SPA-RQ effectively penetrates the blood-brain barrier and selectively labels NK1 receptors in key brain regions, including the striatum and cortex. This selective labeling is essential for accurately mapping NK1 receptor distribution and understanding their role in neurological conditions .
Biological Activity and Mechanism
The biological activity of [^18F]SPA-RQ is primarily linked to its interaction with NK1 receptors. Activation of these receptors by Substance P has been shown to influence various neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, microinfusion studies indicate that NK1 receptor activation can excite serotonergic neurons in the dorsal raphe nucleus (DR), leading to complex behavioral outcomes related to mood and anxiety .
Table 1: Physical Properties of Fluorine-18
Property | Value |
---|---|
Half-life | 109.77 minutes |
Decay type | β+ (97%), EC (3%) |
Maximum Energy (MeV) | 0.64 |
Theoretical Specific Activity | 6.3 × 10⁴ GBq/μmol |
Decay Product | Oxygen-18 |
Case Studies
Several studies have utilized [^18F]SPA-RQ to explore its efficacy as a diagnostic tool:
- Neuropsychiatric Disorders : Research indicates that NK1 receptor antagonism may alleviate symptoms in conditions such as depression and anxiety disorders. PET imaging with [^18F]SPA-RQ allows for real-time visualization of receptor occupancy during treatment .
- Pain Management : Clinical studies have demonstrated that targeting NK1 receptors can modulate pain pathways, suggesting potential therapeutic applications for chronic pain management using [^18F]SPA-RQ as a monitoring tool .
Q & A
Basic Research Questions
Q. What experimental design considerations are critical when using F-18-labeled Substance P antagonists (e.g., [F-18]SPA-RQ) for in vivo receptor quantification?
- Methodological Answer : Optimize ligand specificity by conducting blocking studies with unlabeled NK1 receptor antagonists (e.g., L-703,606) to confirm displaceable binding . Include kinetic modeling (e.g., Logan graphical analysis) to estimate binding potential (BPND) and account for nonspecific binding. Validate protocols using autoradiography or ex vivo biodistribution in rodent models to correlate PET-derived metrics with receptor density .
Q. How do researchers validate the specificity of F-18-labeled tracers for NK1 receptors in preclinical models?
- Methodological Answer : Perform cross-species reactivity assays (e.g., rat vs. human NK1 receptors) using antibodies like AB15810 to confirm target expression . Combine PET with postmortem immunohistochemistry to validate regional tracer uptake patterns (e.g., striatum, amygdala) against receptor density maps . Use knockout (e.g., Tacr1<sup>-/-</sup>) or pharmacological blockade models to isolate receptor-specific signals .
Q. What statistical methods are recommended for analyzing PET-derived receptor occupancy data?
- Methodological Answer : Apply linear mixed-effects models to account for intra-subject variability in longitudinal studies. Use Akaike Information Criterion (AIC) to compare compartmental models (e.g., 2-tissue vs. 3-tissue) for tracer kinetics . Report effect sizes with 95% confidence intervals instead of relying solely on p-values to avoid overinterpretation of significance .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported binding affinities of F-18-labeled NK1 antagonists across studies?
- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) using reference materials like Substance P (C63H98N18O13S) to calibrate in vitro competition binding assays . Conduct meta-analyses with heterogeneity testing (e.g., I<sup>2</sup> statistic) to identify confounding variables (e.g., P-glycoprotein efflux, defluorination) . Replicate key findings in multiple species (e.g., rat, nonhuman primate) to assess translatability .
Q. What strategies mitigate P-glycoprotein-mediated efflux of F-18 tracers (e.g., [F-18]MPPF) in CNS studies?
- Methodological Answer : Pre-treat subjects with cyclosporin A (50 mg/kg) to inhibit P-glycoprotein, increasing brain uptake 5- to 10-fold . Validate results using mdr1a knockout mice to isolate transporter effects. Adjust kinetic models to incorporate efflux rates derived from plasma metabolite-corrected input functions .
Q. How should researchers optimize scan duration and sampling protocols for dynamic PET studies with F-18 tracers?
- Methodological Answer : Use simulation frameworks (e.g., Monte Carlo) to determine the minimal scan time required for stable BPND estimates. For tracers with rapid clearance (e.g., [F-18]FCWAY), prioritize early time frames (0–60 min) to capture specific binding before defluorination artifacts dominate . Validate time-activity curves against arterial blood sampling or image-derived input functions .
Q. Data Contradiction Analysis
Q. How to address conflicting reports on the correlation between in vitro and in vivo NK1 receptor densities?
- Methodological Answer : Conduct multimodal studies combining PET, autoradiography, and qPCR to quantify receptor mRNA/protein expression in the same subjects . Use Bland-Altman plots to assess agreement between methods. Account for post-translational modifications (e.g., phosphorylation) that alter ligand affinity in vivo but not in vitro .
Q. What factors contribute to variability in test-retest reliability of F-18 tracer binding metrics?
- Methodological Answer : Quantify scan-rescan variability using intraclass correlation coefficients (ICC). Control for diurnal fluctuations in receptor availability (e.g., circadian regulation of Substance P) by standardizing scan times . Include a reference region (e.g., cerebellum) with low NK1 expression to normalize for nonspecific binding .
Properties
CAS No. |
262598-99-2 |
---|---|
Molecular Formula |
C21H22F4N6O |
Molecular Weight |
449.4 g/mol |
IUPAC Name |
(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |
InChI |
InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1 |
InChI Key |
KSKJMSAKVZSMMV-LBXDGNDASA-N |
SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |
Isomeric SMILES |
C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F] |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine (18F)SPA-RQ (2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine SPA-RQ |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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